molecular formula C24H49NO2 B14479576 2-Propanol, 1,1'-(octadecenylimino)bis- CAS No. 65086-71-7

2-Propanol, 1,1'-(octadecenylimino)bis-

Cat. No.: B14479576
CAS No.: 65086-71-7
M. Wt: 383.7 g/mol
InChI Key: XAIZPOWRIVCNAG-UHFFFAOYSA-N
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Description

2-Propanol, 1,1’-(octadecenylimino)bis- is a chemical compound with the molecular formula C24H49NO2. It is also known as oleyl amine ethoxylate 2PO. This compound is characterized by the presence of a long hydrocarbon chain and an imino group, making it a versatile molecule with various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1,1’-(octadecenylimino)bis- typically involves the reaction of oleylamine with propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the reaction. The process involves the nucleophilic attack of the amine group on the epoxide ring, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Propanol, 1,1’-(octadecenylimino)bis- is carried out in large reactors where oleylamine and propylene oxide are mixed in the presence of a catalyst. The reaction is conducted at elevated temperatures and pressures to ensure complete conversion of the reactants. The product is then purified through distillation or other separation techniques to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1,1’-(octadecenylimino)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The imino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines.

Scientific Research Applications

2-Propanol, 1,1’-(octadecenylimino)bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.

    Biology: The compound is employed in the formulation of biological assays and as a stabilizing agent for proteins and enzymes.

    Medicine: It is used in the development of pharmaceutical formulations and drug delivery systems.

    Industry: The compound finds applications in the production of cosmetics, detergents, and other personal care products.

Mechanism of Action

The mechanism of action of 2-Propanol, 1,1’-(octadecenylimino)bis- involves its interaction with various molecular targets. The long hydrocarbon chain allows it to interact with lipid membranes, altering their properties and enhancing the solubility of hydrophobic compounds. The imino group can form hydrogen bonds with other molecules, stabilizing their structures and enhancing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(octadecenylimino)bis(2-propanol)
  • Oleyl amine ethoxylate
  • 2-Propanol, 1,1’-(octadecen-1-ylimino)bis-

Uniqueness

2-Propanol, 1,1’-(octadecenylimino)bis- is unique due to its specific structure, which combines a long hydrocarbon chain with an imino group. This combination imparts unique properties, such as enhanced solubility and stability, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

65086-71-7

Molecular Formula

C24H49NO2

Molecular Weight

383.7 g/mol

IUPAC Name

1-[2-hydroxypropyl(octadec-7-enyl)amino]propan-2-ol

InChI

InChI=1S/C24H49NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(21-23(2)26)22-24(3)27/h13-14,23-24,26-27H,4-12,15-22H2,1-3H3

InChI Key

XAIZPOWRIVCNAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CCCCCCCN(CC(C)O)CC(C)O

physical_description

Liquid

Origin of Product

United States

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